(2E)-2-(acetylamino)-N-nonyl-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes an acetylamino group, a nonyl chain, and a phenyl group attached to a propenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of the amine group using acetic anhydride under mild conditions.
Attachment of the Nonyl Chain: The nonyl chain is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the amine group.
Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nonyl chain, where halides or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nonyl halides, benzene, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(ACETYLAMINO)-N-DECYL-3-PHENYL-2-PROPENAMIDE: Similar structure with a decyl chain instead of a nonyl chain.
(E)-2-(ACETYLAMINO)-N-OCTYL-3-PHENYL-2-PROPENAMIDE: Similar structure with an octyl chain instead of a nonyl chain.
(E)-2-(ACETYLAMINO)-N-HEPTYL-3-PHENYL-2-PROPENAMIDE: Similar structure with a heptyl chain instead of a nonyl chain.
Uniqueness
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its nonyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Eigenschaften
Molekularformel |
C20H30N2O2 |
---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(E)-2-acetamido-N-nonyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H30N2O2/c1-3-4-5-6-7-8-12-15-21-20(24)19(22-17(2)23)16-18-13-10-9-11-14-18/h9-11,13-14,16H,3-8,12,15H2,1-2H3,(H,21,24)(H,22,23)/b19-16+ |
InChI-Schlüssel |
VDMPLBIRYRBRKJ-KNTRCKAVSA-N |
Isomerische SMILES |
CCCCCCCCCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C |
Kanonische SMILES |
CCCCCCCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.